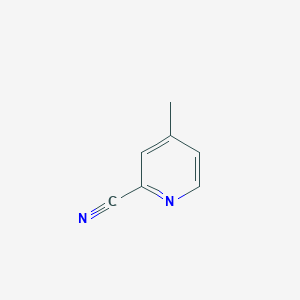

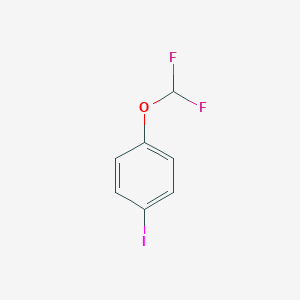

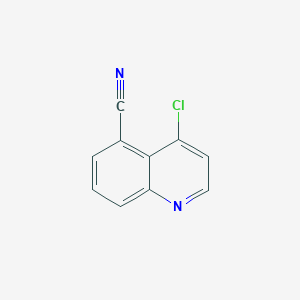

4-Chloroquinoléine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

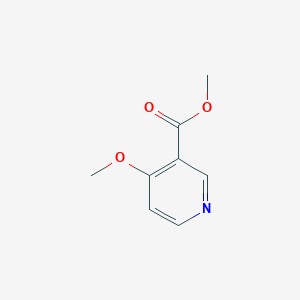

4-Chloroquinoline-5-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is particularly significant in the field of medicinal chemistry due to its role in the formation of compounds that can inhibit the epidermal growth factor receptor (EGF-R) kinase, which is a target for cancer therapy .

Synthesis Analysis

The synthesis of 4-chloroquinoline-5-carbonitrile derivatives can be achieved through multiple pathways. One method involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield 4-oxo-1,4-dihydroquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines produce the desired inhibitors . Another approach utilizes 4-chloroquinoline-3-carbaldehyde hydrazones, which undergo palladium-catalyzed intramolecular C–N bond formation to yield 4-anilinoquinoline-3-carbonitriles . Additionally, a one-pot synthesis method in a basic ionic liquid has been reported for the construction of 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of 4-chloroquinoline-5-carbonitrile derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a fluorescent derivative containing a 1,2,3-triazole moiety has been synthesized, and its structure was optimized using density functional theory (DFT) calculations. Spectroscopic analysis, including FT-IR and NMR, was performed to confirm the structure .

Chemical Reactions Analysis

4-Chloroquinoline-5-carbonitrile derivatives undergo a variety of chemical reactions. These reactions include cross-recyclization to form substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and their derivatives . The chloro and cyano substituents on the quinoline ring are reactive sites that can participate in further chemical transformations, leading to a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroquinoline-5-carbonitrile derivatives are influenced by their molecular structure. For example, the fluorescent derivative mentioned earlier exhibits nonlinear optical properties and a high first-order hyperpolarizability, making it a potential material for nonlinear optical applications. Its photophysical properties, including absorption and emission spectra, were studied in different solvents, and the interaction with solvents was investigated using solvatochromic methods . The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined by single-crystal X-ray diffraction, revealing a triclinic space group and specific conformational features .

Applications De Recherche Scientifique

Recherche pharmaceutique

4-Chloroquinoléine-5-carbonitrile est un composé chimique qui a été utilisé dans la recherche pharmaceutique . Il fait partie de la famille des quinoléines, connue pour présenter d'importantes activités biologiques . Les dérivés de la quinoléine sont utilisés dans divers domaines de la médecine .

Activité antimicrobienne

Les dérivés de la quinoléine, dont le this compound, ont montré une bonne activité antimicrobienne contre diverses espèces microbiennes Gram-positives et Gram-négatives . L'activité antimicrobienne des dérivés de la quinoléine dépend de la substitution sur le cycle pyridinique hétérocyclique .

Activité antimalarienne

Les composés à base de quinoléine sont connus pour leurs propriétés antimalariennes . Ils sont largement utilisés dans le traitement du paludisme .

Activité anticancéreuse

Certains dérivés de la quinoléine ont démontré une activité antiproliférative puissante contre les cellules cancéreuses . Par exemple, le 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoléine-3-carboxamide et le 6-chloro-4-oxo-N′-(2,5-dichlorophényl)-1,4-dihydroquinoléine-3-carboxamide ont montré des résultats prometteurs .

Activité antivirale

Les dérivés de la quinoléine ont également été trouvés pour présenter des propriétés antivirales

Safety and Hazards

Orientations Futures

Quinoline derivatives, including 4-Chloroquinoline-5-carbonitrile, have shown promise in various areas of medicine due to their wide range of biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .

Mécanisme D'action

Target of Action

4-Chloroquinoline-5-carbonitrile is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to have a wide range of biological targets, including malarial parasites, bacteria, and cancer cells

Mode of Action

For instance, chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death

Biochemical Pathways

For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death

Result of Action

Quinoline derivatives are known to have various effects, including antimalarial, antimicrobial, and anticancer activities . These effects are likely due to the interaction of the compounds with their targets and the subsequent changes in biochemical pathways.

Propriétés

IUPAC Name |

4-chloroquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFLCFMMESPBGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624054 |

Source

|

| Record name | 4-Chloroquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132586-14-2 |

Source

|

| Record name | 4-Chloroquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.